molecular formula C9H11F3N2O2 B132146 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-02-8

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B132146
CAS No.: 142818-02-8
M. Wt: 236.19 g/mol
InChI Key: LBPZUNLSYYEDFB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that features both a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include radical and electrophilic trifluoromethylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-(tert-Butyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly impact their chemical properties and applications .

Biological Activity

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its unique structural features, including a tert-butyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and biological activity, making it a promising candidate in various fields, particularly in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C9H11F3N2O2, with a molecular weight of 224.19 g/mol. The compound features an acidic carboxyl group, which may contribute to its biological activities by interacting with biological targets.

PropertyValue
IUPAC Name1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC9H11F3N2O2
Molecular Weight224.19 g/mol
CAS Number142818-02-8
Melting Point115-117 °C

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1.0 μM .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain pyrazole derivatives exhibit selectivity towards COX-2, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been investigated for their antimicrobial properties and their ability to inhibit various enzymes linked to disease processes. For instance, they have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase .

Case Studies

Several case studies have been documented regarding the biological activity of related pyrazole compounds:

  • Microtubule Destabilization : In one study, compounds similar to this compound were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, showing promising results that warrant further investigation .
  • Caspase Activation : Another study reported that specific pyrazole derivatives could enhance caspase activity in breast cancer cells, indicating their potential role in apoptosis induction as part of cancer therapy strategies .
  • COX Inhibition : A series of substituted pyrazole derivatives were screened for COX-1 and COX-2 inhibitory activities, revealing significant anti-inflammatory effects with minimal side effects in animal models .

Properties

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZUNLSYYEDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363248
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142818-02-8
Record name 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142818-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (3.000 g; 11.4 mmol) in methanol/water (1:1 ratio, 50 mL) was added lithium hydroxide (0.383 g; 16.0 mmol) at room temperature. The mixture was heated to reflux for 2 hr, then allowed to cool to room temperature and concentrated to approximately half of the original volume. The resulting mixture was acidified with 1N HCl to ˜pH 1 and extracted with methylene chloride. The extracts were dried over sodium sulfate, filtered and concentrated to provide 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (2.47 g, 92%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (5 g, 21.2 mmol, purchased from Bionet) in CH3OH (45 mL) and water (45 mL) was added LiOH (0.54 g, 22.5 mmol). The reaction mixture was stirred at reflux for 4 h, and then the solution was concentrated under reduced pressure to remove the methanol. The residue was diluted with water and the solution was acidified to pH 2 with concentrated HCl. The resulting mixture was then extracted with ethyl acetate three times. The combined organic extracts were concentrated in vacuo to give 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (4.02 g, 80%), which was used without further purification.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a solution of ethanol:water:dioxane (1:1:1, 9 mL) was placed ethyl 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (750 mg, 2.84 mmol) and lithium hydroxide hydrate (357 mg, 8.51 mmol). The mixture was stirred at 40° C. for 3 hrs and then at RT overnight. The mixture was diluted with water (25 mL) and 1N HCl (10 mL) and extracted with ethyl acetate (2×25 mL). The combined organic phases were washed with brine (20 mL), dried (Na2SO4) and evaporated at reduced pressure to afford 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (646 mg, 94% yield) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 1.63 (s, 9H), 7.92 (s, 1H); MS (ESI) m/z: 259.0 (M+Na+).
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
lithium hydroxide hydrate
Quantity
357 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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